8-OH-Pipat

Beschreibung

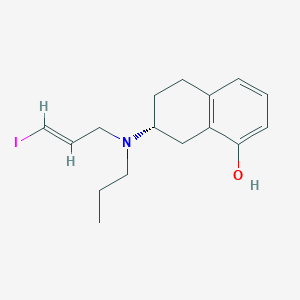

8-Hydroxy-PIPAT (trans-8-hydroxy-2-(N-n-propyl-N-3'-iodo-2'-propenyl)aminotetralin) is a radioiodinated, high-affinity agonist selective for the serotonin 5-HT1A receptor . It exhibits a Kd of 0.26 ± 0.02 nM for the G protein-coupled form of the 5-HT1A receptor, binding exclusively to this conformation and enabling studies of receptor-G protein interactions . In vivo, systemic administration of 8-OH-PIPAT reduces extracellular 5-HT levels in the mouse striatum via activation of somatodendritic 5-HT1A autoreceptors, an effect blocked by the selective antagonist WAY 100635 . Its structural features, including an iodinated propenyl group and tetralin backbone, contribute to its selectivity and utility in receptor binding assays .

Eigenschaften

Molekularformel |

C16H22INO |

|---|---|

Molekulargewicht |

371.26 g/mol |

IUPAC-Name |

(7R)-7-[[(E)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol |

InChI |

InChI=1S/C16H22INO/c1-2-10-18(11-4-9-17)14-8-7-13-5-3-6-16(19)15(13)12-14/h3-6,9,14,19H,2,7-8,10-12H2,1H3/b9-4+/t14-/m1/s1 |

InChI-Schlüssel |

QBXHUZJZYDSLRH-CEOUIICOSA-N |

Isomerische SMILES |

CCCN(C/C=C/I)[C@@H]1CCC2=C(C1)C(=CC=C2)O |

Kanonische SMILES |

CCCN(CC=CI)C1CCC2=C(C1)C(=CC=C2)O |

Synonyme |

8-hydroxy-2-(N-n-propyl-N-(3'-iodo-2'-propenyl)amino)tetralin 8-hydroxy-2-(N-n-propyl-N-(3'-iodo-2'-propenyl)amino)tetralin, 123I-labeled 8-hydroxy-2-(N-n-propyl-N-(3'-iodo-2'-propenyl)amino)tetralin, E-(+-)-isomer 8-hydroxy-2-(N-n-propyl-N-(3'-iodo-2'-propenyl)amino)tetralin, R-(E)-isomer 8-OH-PIPAT |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

8-OH-DPAT

8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a prototypical 5-HT1A agonist. Key comparisons include:

- Binding Affinity : 8-OH-DPAT binds to both G protein-coupled and uncoupled receptor states, unlike 8-OH-PIPAT, which is selective for the coupled form .

- Functional Effects : Both induce outward currents in tuberoinfundibular dopamine (TIDA) neurons via 5-HT1A receptors, but this compound’s effects are partially blocked by Ba<sup>2+</sup>, implicating GIRK channels, and show slower reversibility compared to 8-OH-DPAT .

- In Vivo Selectivity : this compound’s effects are entirely 5-HT1A-mediated, whereas 8-OH-DPAT may interact with other receptors at higher doses .

Table 1: Structural and Functional Comparison

Comparison with Functionally Related Compounds

p-MPPI and p-MPPF (Antagonists)

p-MPPI and its fluorobenzamido analog p-MPPF are 5-HT1A antagonists:

- Binding Dynamics : p-MPPI labels uncoupled receptors with a Bmax 40% higher than this compound, reflecting its ability to bind multiple receptor conformations .

- Guanyl Nucleotide Effects : Guanyl nucleotides increase p-MPPI binding (Bmax = 362 ± 35 fmol/mg) but reduce this compound binding (Bmax = 108 ± 20 fmol/mg), highlighting agonist-antagonist differences in G protein interactions .

- Therapeutic Insights : p-MPPI’s competitive antagonism contrasts with this compound’s role in studying constitutive receptor activity .

Vilazodone (Partial Agonist)

Vilazodone, a 5-HT1A partial agonist and SSRI, exhibits distinct properties:

Table 2: Functional and Mechanistic Differences

Key Research Findings and Implications

- Receptor Conformation Studies: this compound’s exclusive binding to coupled receptors has clarified spiperone’s noncompetitive antagonism, evidenced by Scatchard plot shifts .

- Autoreceptor Specificity : this compound’s selectivity for 5-HT1A autoreceptors, unlike CP 94,253 (5-HT1B agonist), enables precise modulation of striatal 5-HT levels .

- Kinetic Differences : The irreversible effects of this compound in TIDA neurons suggest prolonged receptor internalization or signaling, contrasting with transient 5-HT responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.